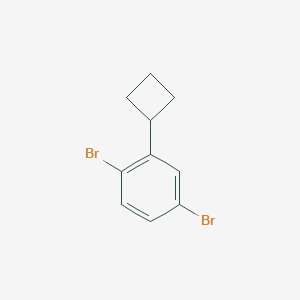

1,4-Dibromo-2-cyclobutylbenzene

説明

1,4-Dibromo-2-cyclobutylbenzene is a brominated aromatic compound featuring a cyclobutyl substituent at the 2-position of the benzene ring. While specific data for this compound are absent in the provided evidence, its structural framework aligns with substituted dibromobenzenes, where bromine atoms at the 1- and 4-positions and a cyclobutyl group at the 2-position influence its electronic, steric, and reactivity profiles. Brominated aromatics are critical intermediates in organic synthesis, particularly in cross-coupling reactions and materials science.

特性

分子式 |

C10H10Br2 |

|---|---|

分子量 |

289.99 g/mol |

IUPAC名 |

1,4-dibromo-2-cyclobutylbenzene |

InChI |

InChI=1S/C10H10Br2/c11-8-4-5-10(12)9(6-8)7-2-1-3-7/h4-7H,1-3H2 |

InChIキー |

NYWVTGMVRHZKBO-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C2=C(C=CC(=C2)Br)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 1,4-Dibromo-2-cyclobutylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and experimental data from authoritative sources.

Structural and Molecular Properties

*Note: Data for 1,4-Dibromo-2-cyclobutylbenzene are inferred due to absence in provided evidence.

Substituent Effects

- Electronic Effects: Chloro (1,4-Dibromo-2-chlorobenzene): The chlorine atom is electron-withdrawing via inductive effects, reducing electron density on the benzene ring. This deactivation slows electrophilic substitution reactions compared to unsubstituted dibromobenzenes . Methyl (1,4-Dibromo-2-methylbenzene): The methyl group is electron-donating via hyperconjugation, increasing ring electron density and enhancing reactivity toward electrophiles. This is corroborated by its use in synthetic pathways requiring activated aromatic systems . Cyclobutyl (1,4-Dibromo-2-cyclobutylbenzene): The cyclobutyl group combines moderate electron-donating effects (via alkyl conjugation) with significant steric hindrance. Its rigid, non-planar structure may distort the benzene ring, affecting crystallinity and solubility.

Steric Effects :

- The cyclobutyl group imposes greater steric bulk than methyl or chloro substituents. This could hinder access to reactive sites (e.g., para-bromine atoms) in cross-coupling reactions, necessitating tailored catalysts or elevated temperatures.

- For 1,4-dibromo-2-methylbenzene, the smaller methyl group minimizes steric interference, enabling efficient participation in Suzuki-Miyaura couplings .

Spectroscopic and Physical Data

- Infrared Spectroscopy: 1,4-Dibromo-2-methylbenzene: IR spectra (COBLENTZ NO. 9212) show characteristic C-Br stretches near 550–600 cm⁻¹ and C-H bending modes for the methyl group at ~1380 cm⁻¹. These peaks distinguish it from chloro or cyclobutyl analogs . 1,4-Dibromo-2-chlorobenzene: Expected C-Cl stretches (~600–700 cm⁻¹) would overlap with C-Br signals, requiring complementary techniques like NMR for unambiguous identification .

Thermal Stability :

- Methyl and chloro derivatives exhibit predictable melting points (e.g., 1,4-dibromo-2-methylbenzene melts at ~75–80°C). The cyclobutyl analog’s strained structure may lower melting points due to reduced crystal packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。